molecular formula C11H21NO2 B12816758 tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate

tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate

Cat. No.: B12816758
M. Wt: 199.29 g/mol
InChI Key: MDFWHHAKFURWJC-BDAKNGLRSA-N
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Description

tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate is a chemical compound that features a tert-butyl group attached to a cyclohexane ring with an amino group and a carboxylate group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate typically involves the protection of the amino group and the carboxyl group using tert-butyl groups. One common method involves the use of tert-butyl chloroformate in the presence of a base to protect the amino group, followed by cyclization to form the cyclohexane ring .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction patterns compared to similar compounds. This makes it valuable in specialized applications where its unique properties can be leveraged .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9+/m1/s1

InChI Key

MDFWHHAKFURWJC-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N

Origin of Product

United States

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